molecular formula C18H18N2O3 B6511396 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide CAS No. 921813-85-6

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B6511396
CAS No.: 921813-85-6
M. Wt: 310.3 g/mol
InChI Key: RPCCGGOYLVIODQ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 1-methyl-2-oxoindoline core linked to a 4-methylphenoxy group via an acetamide bridge. The 2-oxo-2,3-dihydro-1H-indole moiety provides a rigid bicyclic framework, while the 4-methylphenoxy group introduces lipophilic and electronic effects that may influence bioavailability and target binding .

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)23-11-17(21)19-14-5-8-16-13(9-14)10-18(22)20(16)2/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCCGGOYLVIODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

  • Industry: It may find use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. Indole derivatives often interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Side Chain

The acetamide bridge and its substituents significantly modulate biological activity. Below is a comparison with key analogs:

Compound Name Substituents on Acetamide/Indole Core Key Properties/Activities References
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide 4-methylphenoxy, 1-methyl-2-oxoindoline Not explicitly reported (structural focus) N/A
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Chloro, fluoro, 4-chlorobenzoyl, methoxy Anticancer (Bcl-2/Mcl-1 inhibition)
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Nitroindole, phenylethyl Anticancer, environmental applications
N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide Isoindole dione, isopropylphenoxy Unknown (structural diversity)
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)methanesulfonamide Sulfonamide, 4-fluorophenyl Structural analog (sulfonamide vs. acetamide)

Key Observations :

  • Halogenation (e.g., chloro/fluoro in ): Increases lipophilicity and may enhance membrane permeability.
  • Heterocyclic Modifications (e.g., isoindole dione in ): Alters hydrogen-bonding patterns and solubility.

Indole Core Modifications

Variations in the indole scaffold influence conformational stability and target selectivity:

  • Triazole-Tethered Indolinones (e.g., Compound 14c in ): Incorporation of a 1,2,4-triazole ring improves metabolic stability and VEGFR-2 binding affinity.

Functional Group Replacements

Replacing the acetamide group with other functionalities:

  • Sulfonamide (e.g., BF38481 in ): Enhances acidity and may improve pharmacokinetic profiles.
  • Benzothiazole Acetamides (e.g., EP3 348 550A1 derivatives): Exhibit potent enzyme inhibition due to aromatic stacking interactions .

Research Findings and Pharmacological Implications

  • Anticancer Activity : Compounds like 10j (IC₅₀ = 0.8 μM against MCF-7 cells) demonstrate that chloro/fluoro substitutions enhance pro-apoptotic activity .
  • Metabolic Stability: Cyanomethyl substituents (e.g., C13H13N3O2 in ) improve metabolic resistance by steric hindrance.

Biological Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18N2O3C_{17}H_{18}N_2O_3. Its structure features an indole derivative linked to a phenoxy acetamide, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human cancer cell lines, indicating significant potency compared to standard chemotherapy agents like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through modulation of apoptotic pathways. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival and apoptosis regulation, such as Bcl-2 .
Cell Line IC50 (µM) Reference
A-431 (epidermoid)1.98
Jurkat (T-cell)1.61
U251 (glioblastoma)<10

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Efficacy Against Pathogens : Preliminary results indicate that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Case Study 1: Indole Derivatives in Cancer Therapy

A study analyzed a series of indole derivatives similar to our compound, focusing on their structure-activity relationship (SAR). Findings indicated that modifications in the indole moiety significantly affect cytotoxicity and selectivity towards cancer cells. The presence of electron-donating groups at specific positions enhanced the anticancer activity .

Case Study 2: Antimicrobial Screening

In another study, various derivatives were screened for antimicrobial activity using disk diffusion methods. The results showed that compounds with similar structures exhibited varying degrees of inhibition against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that structural modifications could enhance efficacy .

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